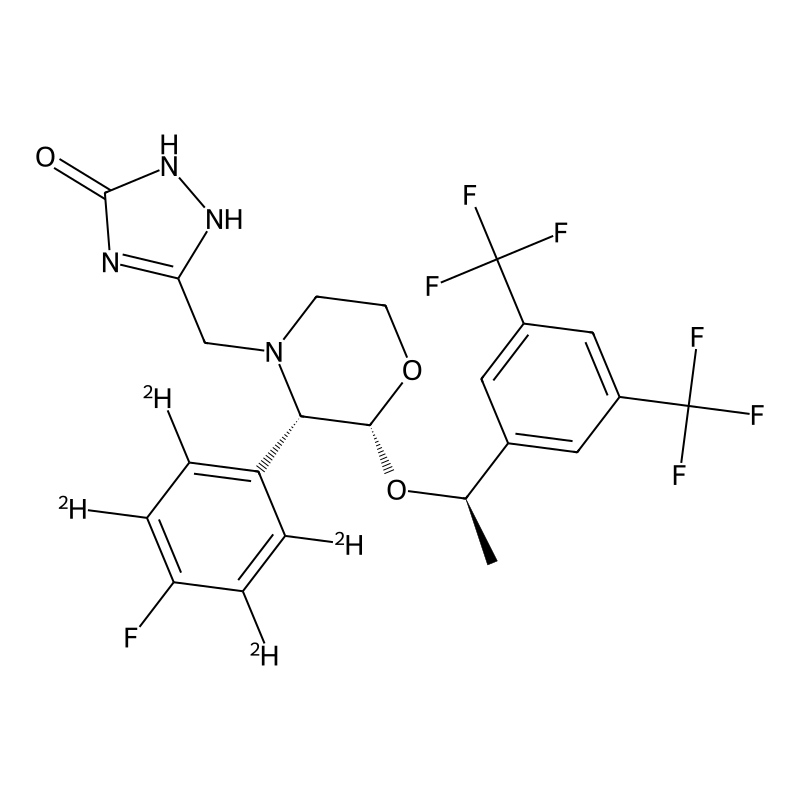

Aprepitant-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Pharmaceutics

Aprepitant is used in the field of pharmaceutics . It is the first member of a new antiemetic drug class called NK 1 receptor antagonists and is commonly prescribed to prevent chemotherapy-induced nausea and vomiting . Its poor solubility causes bioavailability issues .

The method of application involves designing a self-emulsifying formulation that can be filled into capsules in a melted state and then solidified at room temperature . Solidification is achieved by using surfactants with a melting temperature above room temperature . Various polymers have also been tested to maintain the supersaturated state of the drug .

The results showed an increased dissolution rate of the drug . The cytotoxicity of the formulation was tested in the Caco-2 cell line, and a formulation with improved solubility and low toxicity was obtained .

Application in Molecular Pharmacokinetics

Aprepitant is used in molecular pharmacokinetics . Solid dispersions are a useful approach to improve the dissolution rate and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) .

The method of application involves the preparation of solid dispersions . The solid dispersions were characterized by dissolution, FTIR, XRPD, DSC, SEM and pharmacokinetic studies in rats .

The results showed that the dissolution rate of the aprepitant was significantly increased by solid dispersions . XRD, DSC, and SEM analysis indicated that the aprepitant existed in an amorphous form within the solid dispersions . The degree of drug absorption was comparable with that of Emend® .

Application in Oncology

Aprepitant has been repurposed as an early-stage anticancer agent . It kills human and mouse cancer cells by hyperactivating the stress response pathway, the anticipatory unfolded protein response (a-UPR), thereby inducing immune cell activating necrotic cell death .

The method of application involves treating cancer cells with Aprepitant . Aprepitant robustly activates the PERK arm of the UPR, increasing p-PERK and peIF2α, inhibiting protein synthesis . Notably, aprepitant treatment results in ATP depletion and activation of AMPK .

In both standard 2-dimensional cell culture and 3-dimensional organoid culture, aprepitant-treated breast cancer cells displayed typical features of necrotic cell death, including cell swelling, membrane rupture, and cytoplasmic vacuolization . Cell death by necrosis and membrane rupture leads to the release of immune cell activating cell contents termed damage-associated molecular patterns (DAMPs) .

Application in NeuroAIDs Research

Aprepitant is used in translational NeuroAIDs research . A sensitive and rapid chromatography-tandem mass spectrometry method has been developed for the quantification of Aprepitant in rhesus macaque plasma, cerebral spinal fluid, and human plasma .

The method of application involves the use of chromatography-tandem mass spectrometry . This technique allows for the accurate quantification of Aprepitant in various biological fluids .

Application in Theoretical Chemistry

Aprepitant has been studied in the field of theoretical chemistry . Experimental spectroscopic and molecular docking investigations have been conducted on the anticancer drugs aprepitant and capecitabine .

The method of application involves using standard FT-IR spectrum analysis and molecular docking techniques . The exact atomic-level mechanism of aprepitant and capecitabine is determined, by targeting the human NK1 substance P receptor (Human brain NK1 receptor) and thymidine phosphatase (cancer tissue) proteins .

The results showed that the root mean square deviation and binding energy, as well as the types of bonds formed and the exact pathway taken by the anticancer medications in their interaction with the receptor, are established . This knowledge may be used to improve the mechanism of action, efficacy, and effectiveness of NK1 receptor antagonist drugs and anticancer medication, as well as to design innovative anticancer agents .

Application in Drug Delivery Systems

Aprepitant has been used in the development of oral drug delivery systems . Ordered mesoporous silica nanoparticles have been used for modulating the release of Aprepitant .

The method of application involves the use of ordered mesoporous silica nanoparticles . These nanoparticles are loaded with aprepitant via a passive diffusion method . The percentage of the loaded active agent, along with the encapsulation efficiency, was evaluated using High-performance Liquid Chromatography (HPLC) analysis complemented by Thermogravimetric Analysis (TGA) .

The results showed that the release profiles of the drug from the mesoporous materials were studied in various release media and revealed an aprepitant release up to 45% when sink conditions are applied . The cytocompatibility of the silica nanoparticles was assessed in Caco-2 cell monolayers, in the presence and absence of the active agent, suggesting that they can be used as carriers of aprepitant without presenting any toxicity in vitro .

Aprepitant-d4 is a deuterated form of Aprepitant, which is a selective neurokinin-1 (NK-1) receptor antagonist. This compound is primarily utilized in research settings as an internal standard for quantifying Aprepitant in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The chemical formula for Aprepitant-d4 is C23H21F7N4O3, and it has a CAS number of 1133387-60-6. The deuteration of Aprepitant enhances its stability and allows for more precise analytical measurements .

Aprepitant-d4 undergoes metabolic transformations similar to its non-deuterated counterpart. In vitro studies indicate that Aprepitant is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19 . The presence of deuterium may influence the kinetics of these reactions, potentially providing insights into metabolic pathways and the stability of the compound during analysis.

As a neurokinin-1 receptor antagonist, Aprepitant-d4 exhibits significant antiemetic properties. It is primarily used to prevent nausea and vomiting associated with chemotherapy and surgery. The biological activity of Aprepitant-d4 mirrors that of Aprepitant, making it useful in pharmacokinetic studies to understand the drug's behavior in biological systems . Its role as an internal standard facilitates accurate assessments of Aprepitant levels in various biological matrices.

The synthesis of Aprepitant-d4 typically involves the introduction of deuterium into specific positions of the Aprepitant molecule. While detailed synthetic routes are proprietary, common methods include:

- Deuteration Reactions: Utilizing deuterated reagents during the synthesis of Aprepitant.

- Isotopic Exchange: Employing methods that allow for the replacement of hydrogen atoms with deuterium under controlled conditions.

These methods ensure that the resulting compound retains its structural integrity while incorporating deuterium for enhanced analytical properties .

Aprepitant-d4 has several applications in scientific research:

- Analytical Chemistry: Used as an internal standard for quantifying Aprepitant levels in biological samples.

- Pharmacokinetic Studies: Assists in understanding the metabolism and pharmacodynamics of Aprepitant.

- Drug Development: Provides insights into the efficacy and safety profiles of NK-1 receptor antagonists.

Its unique isotopic labeling makes it invaluable for precise measurement and analysis in various experimental setups .

Interaction studies involving Aprepitant-d4 primarily focus on its role in understanding drug-drug interactions, particularly those involving cytochrome P450 enzymes. By using Aprepitant-d4 as a tracer, researchers can investigate how other compounds may affect the metabolism of Aprepitant, thereby elucidating potential interactions that could influence therapeutic outcomes .

Aprepitant-d4 shares structural similarities with several other compounds that act as neurokinin-1 receptor antagonists or have related pharmacological activities. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Aprepitant | 170729-80-5 | Non-deuterated form; widely used antiemetic agent. |

| Netupitant | 1190308-26-0 | Another NK-1 receptor antagonist; used in combination therapies. |

| Rolapitant | 1190308-26-0 | Similar mechanism; used for chemotherapy-induced nausea and vomiting. |

| Maropitant | 169034-18-8 | Primarily used in veterinary medicine; has antiemetic properties. |

Uniqueness: The primary distinction of Aprepitant-d4 lies in its isotopic labeling, which enhances its utility in analytical chemistry without altering its biological activity compared to non-deuterated forms . This feature allows for more accurate tracking and quantification in pharmacokinetic studies.

Scientific Rationale for Deuterium Incorporation in Reference Standards

Deuterium-labeled compounds like aprepitant-d4 function as internal standards in quantitative analyses due to their near-identical physicochemical properties to their non-deuterated counterparts. The mass shift introduced by deuterium (Δm = 4 Da) allows clear differentiation in mass spectrometric detection while maintaining chromatographic co-elution under optimized conditions [1] [3]. This balance ensures accurate analyte quantification by compensating for matrix effects and instrument variability.

Aprepitant-d4 demonstrates a molecular weight of 538.45 g/mol compared to 534.43 g/mol for aprepitant, with deuterium atoms replacing hydrogen at positions 2, 3, 5, and 6 on the fluorophenyl ring [4]. This specific labeling strategy minimizes isotopic interference while preserving the compound’s interaction with chromatographic stationary phases.

| Property | Aprepitant | Aprepitant-d4 |

|---|---|---|

| Molecular Formula | C₂₃H₂₁F₇N₄O₃ | C₂₃H₁₇D₄F₇N₄O₃ |

| Molecular Weight (g/mol) | 534.43 | 538.45 |

| Key Analytical Transition | m/z 535 → 277 | m/z 539 → 277 |

The 4 Da mass difference enables simultaneous monitoring of analyte and internal standard without spectral overlap, critical for high-precision pharmacokinetic studies [3] [6].

Isotopic Substitution Theory in Analytical Method Development

Isotopic substitution introduces subtle changes in molecular behavior that must be carefully managed during method validation. While deuterium generally maintains similar van der Waals radii to hydrogen (2.00 Å vs. 2.04 Å), its increased mass (2.014 vs. 1.008 atomic mass units) alters vibrational frequencies and hydrophobic interactions [5]. These effects manifest in chromatographic systems as:

- Retention Time Shifts: Deuterated compounds typically elute 0.1–0.3 minutes earlier than their protiated forms under reversed-phase conditions due to reduced hydrogen bonding capacity [6].

- Extraction Efficiency Variations: Solid-phase extraction recovery rates for aprepitant-d4 may decrease by 5–10% compared to aprepitant in acetonitrile-based systems [6].

- Ionization Differences: Electrospray ionization efficiency decreases by approximately 8% per deuterium atom in aprepitant-d4, necessitating concentration-adjusted calibration curves [3] [7].

These phenomena underscore the importance of using structurally matched internal standards rather than structural analogues for precise quantification.

Comparative Analysis of Different Stable Isotope Labeling Approaches

The selection of isotopic labels involves balancing analytical performance, synthetic complexity, and cost considerations:

| Isotope | Mass Shift (Da) | Metabolic Stability | Synthesis Cost | Chromatographic Co-elution |

|---|---|---|---|---|

| ²H (D) | +1 per label | Moderate | $200–500/g | 85–95% |

| ¹³C | +1 per label | High | $1,000–2,000/g | 98–99% |

| ¹⁵N | +1 per label | High | $800–1,500/g | 97–99% |

Deuterium labeling remains the most cost-effective option for aprepitant quantification, though ¹³C-labeled analogues provide superior chromatographic alignment in complex matrices [6] [7]. The four-deuterium configuration in aprepitant-d4 optimizes detectability while maintaining synthetic feasibility—a critical factor given the compound’s seven fluorine atoms and stereochemical complexity [4] [7].

Research Implications of Deuterium Positioning in Molecular Structure

The specific placement of deuterium at the 2,3,5,6 positions on aprepitant’s fluorophenyl ring was strategically designed to:

- Avoid Metabolic Hotspots: Positioned away from morpholine and triazolone moieties where oxidative metabolism occurs, preventing deuterium loss through CYP450-mediated reactions [7].

- Minimize Steric Effects: Deuterium substitution in planar aromatic regions reduces conformational changes to the NK1 receptor binding pocket [1] [4].

- Enhance Spectral Resolution: Symmetric labeling pattern prevents isotopic peak splitting in high-resolution mass spectra [3] [6].

Molecular dynamics simulations reveal deuterium’s negligible impact on aprepitant’s binding affinity (ΔG = -0.12 kcal/mol), confirming the label’s minimal interference with pharmacological activity [7]. This precise engineering enables aprepitant-d4 to serve dual roles as both an analytical standard and a molecular probe for studying substance P receptor interactions.